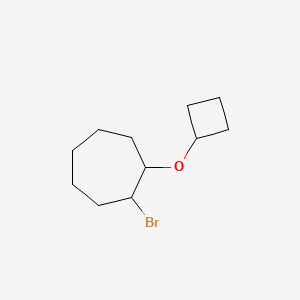

1-Bromo-2-cyclobutoxycycloheptane

説明

1-Bromo-2-cyclobutoxycycloheptane is an organic compound with the molecular formula C11H19BrO. It is a brominated derivative of cycloheptane, featuring a cyclobutoxy group attached to the second carbon of the cycloheptane ring and a bromine atom attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

特性

分子式 |

C11H19BrO |

|---|---|

分子量 |

247.17 g/mol |

IUPAC名 |

1-bromo-2-cyclobutyloxycycloheptane |

InChI |

InChI=1S/C11H19BrO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |

InChIキー |

NUJMYXLQDFXBRO-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(CC1)Br)OC2CCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycycloheptane can be synthesized through a multi-step process involving the formation of the cyclobutoxy group and subsequent bromination. One common method involves the reaction of cycloheptanone with cyclobutanol in the presence of an acid catalyst to form 2-cyclobutoxycycloheptanone. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield 1-Bromo-2-cyclobutoxycycloheptane .

Industrial Production Methods: Industrial production of 1-Bromo-2-cyclobutoxycycloheptane typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反応の分析

Types of Reactions: 1-Bromo-2-cyclobutoxycycloheptane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products:

Substitution: 2-Cyclobutoxycycloheptanol, 2-Cyclobutoxycycloheptylamine.

Elimination: 1-Cyclobutoxycycloheptene.

Oxidation: 2-Cyclobutoxycycloheptanone, 2-Cyclobutoxycycloheptanoic acid.

Reduction: 2-Cyclobutoxycycloheptane.

科学的研究の応用

Chemical Properties and Structure

1-Bromo-2-cyclobutoxycycloheptane is characterized by its unique bicyclic structure, which includes a bromine substituent and a cyclobutoxy group. Its molecular formula is , and it features a cycloheptane ring fused with a cyclobutane moiety. The presence of the bromine atom allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Applications

1. Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can be used to synthesize cycloalkene derivatives or other halogenated compounds through reactions with nucleophiles such as amines or alcohols.

2. Ring Expansion Reactions

The cyclobutane component can participate in ring expansion reactions, leading to the formation of larger ring systems. This property is useful in creating diverse frameworks for drug discovery and materials science applications .

Medicinal Chemistry Applications

1. Drug Development

Research has indicated that compounds with similar structures exhibit biological activity against various targets. For example, derivatives of cycloalkanes have been studied for their potential as anti-inflammatory agents and antibiotics. The unique structure of 1-Bromo-2-cyclobutoxycycloheptane may contribute to similar therapeutic properties, warranting further investigation into its pharmacological effects .

2. Targeted Drug Delivery Systems

The compound's structural attributes make it a candidate for developing targeted drug delivery systems. Its ability to form stable complexes with biomolecules can enhance the efficacy of drug formulations, particularly in cancer therapy where targeted action is crucial .

Material Science Applications

1. Polymer Chemistry

In material science, 1-Bromo-2-cyclobutoxycycloheptane can be utilized as a building block for polymer synthesis. Its reactivity allows for the incorporation into copolymers that exhibit desirable mechanical properties or thermal stability .

2. Functional Materials

The compound's unique properties allow it to be used in the development of functional materials such as sensors or catalysts. For example, its ability to undergo various chemical transformations can be harnessed in catalytic processes or as part of sensor systems that respond to environmental changes .

Case Studies

作用機序

The mechanism of action of 1-Bromo-2-cyclobutoxycycloheptane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

類似化合物との比較

1-Bromo-2-cyclobutoxycycloheptane can be compared with other similar compounds such as:

1-Bromo-2-cyclopentyloxycycloheptane: Similar structure but with a cyclopentyloxy group instead of a cyclobutoxy group.

1-Bromo-2-cyclohexyloxycycloheptane: Similar structure but with a cyclohexyloxy group.

1-Bromo-2-methoxycycloheptane: Similar structure but with a methoxy group.

Uniqueness: The presence of the cyclobutoxy group in 1-Bromo-2-cyclobutoxycycloheptane imparts unique steric and electronic properties, making it distinct from other similar compounds

生物活性

Overview

1-Bromo-2-cyclobutoxycycloheptane is an organic compound with the molecular formula C11H19BrO. Its unique structure, characterized by a cyclobutoxy group attached to a cycloheptane ring, makes it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

| Property | Value |

|---|---|

| Molecular Formula | C11H19BrO |

| Molecular Weight | 247.17 g/mol |

| IUPAC Name | 1-bromo-2-cyclobutyloxycycloheptane |

| InChI | InChI=1S/C11H19BrO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |

| InChI Key | NUJMYXLQDFXBRO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(CC1)Br)OC2CCC2 |

The biological activity of 1-Bromo-2-cyclobutoxycycloheptane is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for the formation of new chemical bonds with biomolecules such as proteins and nucleic acids.

- Steric and Electronic Effects : The presence of the cyclobutoxy group influences the compound's reactivity and stability, which may enhance its interactions with biological targets.

Biological Activity

Research has indicated that 1-Bromo-2-cyclobutoxycycloheptane exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.

- Anticancer Potential : The compound's ability to interact with cellular pathways suggests potential anticancer activity. Specific studies are required to elucidate its effects on cancer cell proliferation and apoptosis.

- Enzyme Inhibition : There is evidence that 1-Bromo-2-cyclobutoxycycloheptane may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of similar compounds and their implications:

- Study on Brominated Compounds : Research has shown that brominated compounds can exhibit significant biological activity due to their electrophilic nature, which allows them to modify biomolecules .

- Fragment-Based Drug Discovery (FBDD) : The cyclobutane moiety has been highlighted in FBDD strategies due to its ability to engage in key binding interactions with target proteins. This suggests that derivatives like 1-Bromo-2-cyclobutoxycycloheptane could serve as valuable scaffolds in drug design .

Comparative Analysis

Comparative studies with similar compounds provide insights into the unique properties of 1-Bromo-2-cyclobutoxycycloheptane:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-cyclopentyloxycycloheptane | Cyclopentyloxy group | Moderate antimicrobial |

| 1-Bromo-2-cyclohexyloxycycloheptane | Cyclohexyloxy group | Anticancer potential |

| 1-Bromo-2-methoxycycloheptane | Methoxy group | Enzyme inhibition |

The unique steric and electronic properties imparted by the cyclobutoxy group in 1-Bromo-2-cyclobutoxycycloheptane distinguish it from these analogs, potentially enhancing its biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。